molecular formula C10H12N2O3 B14852689 3-Cyclopropoxy-2-ethyl-6-nitropyridine

3-Cyclopropoxy-2-ethyl-6-nitropyridine

Cat. No.: B14852689
M. Wt: 208.21 g/mol
InChI Key: SLFAMZMZBJUHSC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethyl-6-nitropyridine is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It belongs to the class of nitro compounds and is characterized by the presence of a cyclopropoxy group, an ethyl group, and a nitro group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-ethyl-6-nitropyridine can be achieved through various synthetic routes. One common method involves the nitration of 2-ethyl-6-cyclopropoxypyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-ethyl-6-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-6-nitropyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-6-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-ethyl-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-6-nitropyridine

InChI

InChI=1S/C10H12N2O3/c1-2-8-9(15-7-3-4-7)5-6-10(11-8)12(13)14/h5-7H,2-4H2,1H3

InChI Key

SLFAMZMZBJUHSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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